molecular formula C16H28O2 B1623710 Geranyl-2-ethylbutyrate CAS No. 73019-14-4

Geranyl-2-ethylbutyrate

Cat. No.: B1623710
CAS No.: 73019-14-4
M. Wt: 252.39 g/mol
InChI Key: PFVYLGTZGQUUOT-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geranyl-2-ethylbutyrate is an organic compound belonging to the class of fatty alcohol esters. It is characterized by its pleasant aroma and is commonly used in the flavor and fragrance industry. The compound has the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranyl-2-ethylbutyrate can be synthesized through an esterification reaction between geraniol and 2-ethylbutyric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of geranyl 2-ethylbutyrate often involves the use of biocatalysts. Enzymatic synthesis using lipases, such as Candida antarctica lipase B, has been shown to be effective. This method offers a greener alternative to traditional chemical synthesis, as it operates under milder conditions and reduces the need for toxic solvents .

Chemical Reactions Analysis

Types of Reactions

Geranyl-2-ethylbutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Geranyl-2-ethylbutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of geranyl 2-ethylbutyrate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s ester group can undergo hydrolysis, releasing geraniol and 2-ethylbutyric acid, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Geranyl-2-ethylbutyrate is unique due to its specific ester group, which imparts distinct olfactory properties. Its synthesis using biocatalysts also makes it a more environmentally friendly option compared to similar compounds .

Properties

CAS No.

73019-14-4

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 2-ethylbutanoate

InChI

InChI=1S/C16H28O2/c1-6-15(7-2)16(17)18-12-11-14(5)10-8-9-13(3)4/h9,11,15H,6-8,10,12H2,1-5H3/b14-11+

InChI Key

PFVYLGTZGQUUOT-SDNWHVSQSA-N

Isomeric SMILES

CCC(CC)C(=O)OC/C=C(\C)/CCC=C(C)C

SMILES

CCC(CC)C(=O)OCC=C(C)CCC=C(C)C

Canonical SMILES

CCC(CC)C(=O)OCC=C(C)CCC=C(C)C

density

0.889-0.896

85136-39-6
73019-14-4

Origin of Product

United States

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